

(2R,4R)-1-(tert-Butoxycarbonyl)-4hydroxypyrrolidine-2-carboxylic acid structure

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Compound of Interest

Compound Name: N-Boc-cis-4-hydroxy-D-proline

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An In-depth Technical Guide to (2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

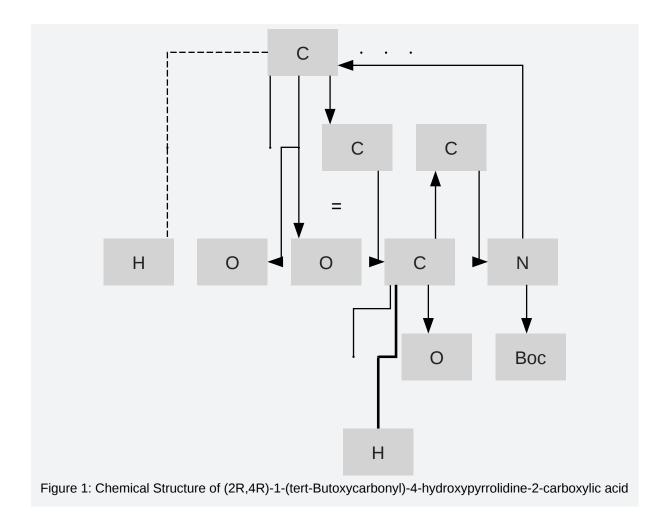
Introduction

(2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also commonly known as **N-Boc-cis-4-hydroxy-D-proline**, is a synthetic derivative of the amino acid hydroxyproline. [1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a crucial building block in peptide synthesis and the development of various pharmaceuticals. [2] Its rigid pyrrolidine ring and specific stereochemistry are utilized by researchers to introduce conformational constraints in target molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for professionals in drug development and chemical research.

Chemical Structure and Identification

The molecule consists of a pyrrolidine ring with a carboxylic acid at position 2 and a hydroxyl group at position 4. The stereochemistry is defined as (2R, 4R). The amine at position 1 is protected by a tert-butoxycarbonyl (Boc) group.





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Caption: Chemical structure of the title compound.

Table 1: Chemical Identifiers



Identifier	Value	Reference
CAS Number	135042-12-5	[1]
Molecular Formula	C10H17NO5	[1]
Molecular Weight	231.25 g/mol	[1]
IUPAC Name	(2R,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylicacid	
Synonyms	BOC-D-CISHYP-OH, Boc-cis- D-Hyp-OH, N-Boc-cis-4- hydroxy-D-proline	[1]

Physicochemical Properties

The quantitative physical and chemical properties of the compound are summarized below. These properties are critical for handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

Property	Value	Reference
Physical Form	White to light yellow powder/crystal	[1]
Melting Point	146-151 °C	[1]
Boiling Point	390.9 ± 42.0 °C (Predicted)	[1]
Density	1.312 g/cm³ (Predicted)	[1]
Optical Activity [α]D	+48 to +52° (c=0.67, MeOH, 24°C)	[1]
рКа	3.80 ± 0.40 (Predicted)	[1]
Storage Temperature	2-8°C	[1]



Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

Table 3: Spectroscopic Analysis

Technique	Data Points	Reference
IR (thin film)	νmax 3462, 2976, 2934, 1740, 1639 cm ⁻¹	[1]
¹H NMR (400 MHz, CDCl₃)	δ 7.22 (br s, 1H), 5.11-5.09 (m, 2H), 4.94-4.93 (m, 1H), 4.40 (s, 1H), 3.64-3.62 (m, 1H), 3.49-3.44 (m, 2H), 2.27-1.90 (s, 9H)	[1]
¹³ C NMR (100 MHz, CDCl ₃)	δ 172.47, 151.74, 75.81, 67.15, 55.24, 52.27, 35.97, 25.63 ppm	[1]
HRMS (ESI)	m/z [M + H] ⁺ calcd for C ₁₀ H ₁₈ NO ₅ 232.1185; found 232.1171	[1]

Experimental Protocols Synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

A common and efficient method for the synthesis involves the Boc-protection of the corresponding unprotected amino acid.[1]

Materials:

- (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (1 equivalent)
- Di-tert-butyl dicarbonate (Boc₂O) (1.47 equivalents)

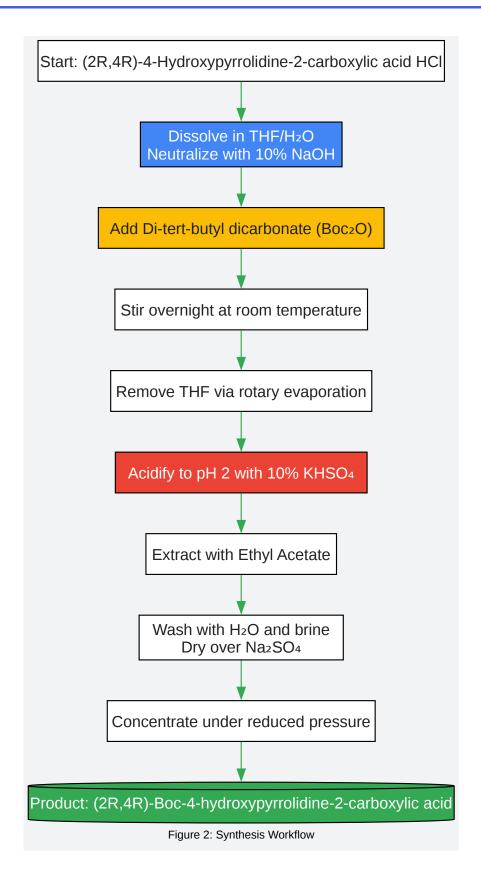


- 10% Sodium Hydroxide (NaOH) aqueous solution
- Tetrahydrofuran (THF)
- Water (H₂O)
- 10% Potassium bisulfate (KHSO₄) aqueous solution
- Ethyl acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Saturated saline solution

Procedure:

- Dissolution & Neutralization: (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (e.g., 0.50 g, 3.0 mmol) is dissolved in a 2:1 mixture of THF and H₂O (e.g., 6 mL). The solution is neutralized by the addition of 10% aqueous NaOH (e.g., 1.25 mL).[1]
- Boc-Protection: Di-tert-butyl dicarbonate (e.g., 0.95 g, 4.42 mmol) is added to the reaction mixture.[1]
- Reaction: The mixture is stirred at room temperature overnight.[1]
- Solvent Removal: THF is removed from the mixture using a rotary evaporator.[1]
- Acidification: The pH of the remaining aqueous residue is adjusted to 2 using a 10% aqueous KHSO₄ solution.[1]
- Extraction: The product is extracted several times with ethyl acetate.
- Washing & Drying: The combined organic phases are washed sequentially with water and saturated saline, then dried over anhydrous Na₂SO₄.[1]
- Isolation: The solvent is concentrated under reduced pressure to yield the final product,
 (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, typically as a slurry or solid. The reported yield for this protocol is approximately 78%.[1]





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Caption: A flowchart of the synthesis protocol.



Applications in Research and Drug Development

(2R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a versatile building block in medicinal chemistry and organic synthesis. Its defined stereochemistry and functional groups make it a valuable precursor for complex molecules.

- Peptide Synthesis: As a protected amino acid derivative, it is used in the solid-phase or solution-phase synthesis of peptides. The pyrrolidine ring introduces conformational rigidity, which can be beneficial for designing peptides with specific secondary structures.[2]
- Chiral Ligands and Catalysts: The chiral scaffold can be elaborated into ligands for asymmetric catalysis.
- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various biologically active compounds. Notable applications include its use as a starting material for:
 - DNA-mimicking pyrrolidine peptide nucleic acid (PNA) analogs.[1]
 - Biologically important macrocyclic dilactones.[1]
 - Histamine H₃ receptor antagonists.[1]
- Drug Discovery: The pyrrolidine moiety is a common structural motif found in many FDA-approved drugs, making its derivatives, such as this compound, valuable for constructing new chemical entities in drug discovery programs.[3]

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